molecular formula C14H13NO2 B6370301 3-(3-Acetylaminophenyl)phenol CAS No. 1261910-48-8

3-(3-Acetylaminophenyl)phenol

Cat. No.: B6370301
CAS No.: 1261910-48-8
M. Wt: 227.26 g/mol
InChI Key: JFIOOMHXHHKPOA-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)phenol is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of a phenol group and an acetylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Acetylaminophenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild, green, and highly efficient protocol .

Industrial Production Methods: Industrial production of phenolic compounds often involves nucleophilic aromatic substitution of aryl halides under extreme conditions. Another method includes the cumene process, where phenol and acetone are prepared from benzene and propylene via a mechanism involving radical intermediates .

Scientific Research Applications

3-(3-Acetylaminophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)phenol involves its ability to act as an antioxidant. This is primarily due to its free radical scavenging and metal chelating properties. It also affects cell signaling pathways and gene expression, contributing to its biological activities . The compound can modulate pathways such as the nuclear erythroid factor 2 (Nrf2) and nuclear factor-kappa B (NF-kB), which are involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: 3-(3-Acetylaminophenyl)phenol is unique due to its specific structure, which combines the properties of both phenol and acetylaminophenyl groups

Properties

IUPAC Name

N-[3-(3-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14(17)9-12/h2-9,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIOOMHXHHKPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683534
Record name N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-48-8
Record name N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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